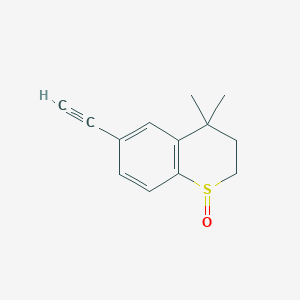

6-Ethynyl-4,4-dimethylthiochroman 1-oxide

Description

Contextualization of Thiochroman (B1618051) S-Oxide Architectures within Heterocyclic Chemistry

Thiochroman S-oxides belong to the broader class of sulfur-containing heterocycles, which are pivotal scaffolds in medicinal chemistry due to their diverse chemical reactivity and wide spectrum of biological activities. rsc.orgrsc.org The incorporation of a sulfur atom into a heterocyclic framework can significantly alter the molecule's electronic distribution and lipophilicity, often leading to improved physicochemical properties such as membrane permeability and bioavailability. rsc.org Thiochromans, the saturated derivatives of thiochromenes, and their oxidized forms like S-oxides (sulfoxides) and S,S-dioxides (sulfones), expand the structural diversity and biological relevance of this class of compounds. rsc.org

The oxidation of the sulfur atom to a sulfoxide (B87167) introduces a chiral center and changes the geometry and electronic properties of the thiochroman ring. This modification can be a critical factor in modulating the pharmacological activity of the molecule. Structure-activity relationship (SAR) studies on related thiochromene and thiochromane systems have shown that sulfur oxidation can enhance bioactivity, potency, and target specificity. rsc.orgrsc.org Thiochroman derivatives have been investigated for a range of potential therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making the thiochroman S-oxide framework a promising area for drug discovery and development. rsc.orgontosight.aipreprints.org

Significance of Ethynyl (B1212043) Functionality in Advanced Chemical Transformations

The ethynyl group (–C≡CH), a terminal alkyne functional group, is a versatile and powerful tool in modern organic synthesis and medicinal chemistry. wikipedia.orgsci-hub.se Its rigid, linear geometry allows it to act as a stable spacer or linker that can precisely position different parts of a molecule. sci-hub.se This feature is highly valuable in drug design for optimizing interactions with biological targets. The ethynyl group has been recognized as a "privileged structural feature" for targeting a wide range of proteins. sci-hub.se

In terms of chemical reactivity, the terminal alkyne is notable for its participation in a variety of high-yield coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are fundamental for constructing carbon-carbon bonds. It is also a key participant in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Furthermore, the ethynyl group can serve as a nonclassical bioisostere, mimicking the properties of other chemical groups like the phenyl, cyano, or iodo moieties. sci-hub.se Its polarized C-H bond can act as a weak hydrogen bond donor, and its π-system provides donor-acceptor interactions similar to those of an aromatic ring. sci-hub.se This versatility makes the ethynyl group a crucial component for creating complex molecular architectures and for the fine-tuning of a molecule's biological activity.

Overview of Stereochemical Considerations for Thiochroman 1-Oxide Systems

A critical stereochemical feature of thiochroman 1-oxide systems is the presence of a chiral sulfoxide group. The sulfur atom in the sulfoxide is tetrahedral, with the oxygen atom and two carbon atoms of the ring, as well as a lone pair of electrons, as its four substituents. This arrangement makes the sulfur atom a stereocenter. Consequently, the oxygen atom of the sulfoxide can be oriented in two different spatial positions relative to the plane of the thiochroman ring, typically described as axial or equatorial.

This chirality gives rise to the existence of enantiomers. If other stereocenters are present in the molecule, as is common in substituted thiochromans, diastereomers can also be formed. The synthesis of such compounds often results in a mixture of these stereoisomers. tandfonline.com For instance, studies on the related 1-thioflavanone 1-oxide isomers have detailed the synthesis, separation, and stereochemical assignment of cis and trans configurations based on the relative orientation of the sulfoxide and a phenyl group. tandfonline.com The specific stereochemistry of the sulfoxide can have a profound impact on the molecule's biological activity by influencing its three-dimensional shape and how it interacts with chiral biological targets like enzymes and receptors. Therefore, the control and characterization of stereochemistry are paramount in the synthesis and application of thiochroman 1-oxide derivatives.

Research Gaps and Future Directions in the Study of 6-Ethynyl-4,4-dimethylthiochroman (B53520) 1-oxide

Current scientific literature predominantly focuses on 6-Ethynyl-4,4-dimethylthiochroman 1-oxide as a synthetic intermediate for Tazarotene. smolecule.comgoogle.com There is a notable lack of research into the intrinsic properties and alternative applications of the compound itself. This represents a significant research gap.

Future research could be directed toward several promising areas:

Exploration of Biological Activity: Given that thiochroman S-oxide scaffolds are known to possess diverse pharmacological activities, a thorough investigation into the potential biological effects of this compound is warranted. rsc.org This could uncover novel therapeutic applications independent of its role as a precursor.

Stereoselective Synthesis: Developing synthetic methods to control the stereochemistry at the sulfur center would be a valuable advancement. This would allow for the synthesis of enantiomerically pure forms of the compound, enabling a clearer understanding of how each stereoisomer contributes to the efficacy and properties of its derivatives.

Derivatization and Library Synthesis: The ethynyl group is an ideal handle for further chemical modification through robust reactions like Sonogashira coupling or click chemistry. sci-hub.se This functionality could be exploited to generate a library of novel derivatives, which could then be screened for a wide range of biological activities.

Alternative Synthetic Applications: Beyond Tazarotene, this compound could serve as a versatile building block for other complex heterocyclic systems. Research into its reactivity and potential for constructing other novel molecular frameworks could expand its utility in advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 864841-55-4 |

| Molecular Formula | C₁₃H₁₄OS |

| Molecular Weight | 218.32 g/mol (approx.) |

| Appearance | Yellow Crystalline Solid |

Table 2: Key Compounds in the Synthesis Pathway of Tazarotene

| Compound Name | Role in Synthesis |

| 4,4-dimethylthiochroman (B1599648) | Starting material for creating the thiochroman core. google.com |

| 6-Bromo-4,4-dimethylthiochroman S-oxide | Intermediate that is coupled with an ethynyl-containing compound. google.com |

| This compound | Key precursor that reacts with the nicotinic acid derivative. smolecule.com |

| Ethyl 6-chloronicotinate | The coupling partner for the ethynyl group to form the Tazarotene backbone. smolecule.comgoogle.com |

| Tazarotene | Final active pharmaceutical ingredient. cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

864841-55-4 |

|---|---|

Molecular Formula |

C13H14OS |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |

InChI |

InChI=1S/C13H14OS/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-15(12)14/h1,5-6,9H,7-8H2,2-3H3 |

InChI Key |

LXDMIKKQYNTSSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)C2=C1C=C(C=C2)C#C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethynyl 4,4 Dimethylthiochroman 1 Oxide and Analogues

Strategies for the Construction of the Thiochroman (B1618051) Ring System

The formation of the thiochroman skeleton is a critical step in the synthesis of 6-ethynyl-4,4-dimethylthiochroman (B53520) 1-oxide and its analogues. Various synthetic routes have been developed, primarily involving the cyclization of sulfur-containing precursors, transition metal-catalyzed reactions, and intramolecular Friedel-Crafts acylations.

Cyclization Reactions of Sulfur-Containing Precursors

The cyclization of linear sulfur-containing precursors is a fundamental approach to constructing the thiochroman ring. A common strategy involves the synthesis of 3-(phenylthio)propanoic acids, which can then undergo intramolecular cyclization to form thiochroman-4-ones. nih.gov This method serves as a versatile entry point to the thiochroman core, allowing for the introduction of various substituents on the aromatic ring.

The synthesis of these precursors can be achieved through the reaction of thiophenols with β-halopropionic acids or β-butyrolactones. nih.gov The subsequent cyclization is typically promoted by a strong acid, which facilitates an intramolecular acylation reaction.

Transition Metal-Catalyzed Processes for Thiochromene Formation

Transition metal catalysis offers powerful and efficient methods for the synthesis of thiochromenes, which are unsaturated analogues of thiochromans and can serve as precursors. Palladium-catalyzed cross-coupling reactions have been effectively employed in the synthesis of 2-aryl-4H-thiochromen-4-one derivatives, also known as thioflavones. acs.orgnih.gov

One such approach involves the coupling of 2-sulfinyl-thiochromones with arylboronic acids, catalyzed by a palladium(II) species in the presence of a suitable ligand like XPhos and a Lewis acid co-catalyst. acs.orgnih.gov This methodology demonstrates good functional group tolerance and provides a flexible route to a diverse range of substituted thiochromone (B8434766) scaffolds. The general scheme for this type of reaction is presented below.

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | Arylboronic acid | Pd(OAc)₂ / XPhos | Zn(OTf)₂ | DMF | 80 | Moderate to Good |

Friedel-Crafts Type Intramolecular Cyclization in Benzothiopyran Synthesis

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of the benzothiopyran (thiochroman) ring system, particularly for the preparation of thiochroman-4-ones. This reaction typically involves the cyclization of 3-(arylthio)propanoic acids in the presence of a Lewis acid or a strong protic acid. nih.govdigitellinc.com

The efficiency and yield of this cyclization can be influenced by the electronic nature of the substituents on the aromatic ring. digitellinc.com A variety of acid catalysts have been employed for this transformation, including polyphosphoric acid (PPA), which has been shown to be effective in promoting the cyclization of 3-(arylthiopropanoic) acids to yield thiochroman-4-ones. preprints.orgpreprints.org In some cases, microwave irradiation has been used to accelerate the PPA-catalyzed cyclization.

The general transformation is depicted in the following table, showcasing the cyclization of various substituted 3-(arylthiol)propanoic acids.

| Starting Material | Catalyst | Conditions | Product | Yield (%) |

| 3-(Phenylthio)propanoic acid | Polyphosphoric Acid (PPA) | Heat | Thiochroman-4-one (B147511) | Good |

| 3-(4-Methoxyphenylthio)propanoic acid | Polyphosphoric Acid (PPA) | 100 °C | 6-Methoxythiochroman-4-one | up to 81 |

| 3-(Arylthio)propanoic acids with EWG/EDG | Polyphosphoric Acid (PPA) | Heat | Substituted Thiochromones | 56-81 |

Installation of the Ethynyl (B1212043) Moiety

Once the thiochroman ring system is in place, the next critical step is the introduction of the ethynyl group at the C-6 position. This is commonly achieved through palladium-catalyzed cross-coupling reactions or by the chemical transformation of a pre-existing functional group.

Palladium-Mediated Coupling Reactions (e.g., Sonogashira Coupling) in Thiochroman Systems

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. google.com This reaction has been successfully applied to the synthesis of analogues of 6-ethynyl-4,4-dimethylthiochroman 1-oxide.

A key example involves the coupling of a 6-bromothiochromane S-oxide derivative with a suitable terminal alkyne, such as ethyl 6-ethynylnicotinate. google.com This reaction is typically catalyzed by a palladium(0) complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst (e.g., copper(I) iodide) and an amine base like triethylamine. google.com

The reaction conditions for a representative Sonogashira coupling are summarized below:

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4,4-Dimethyl-6-bromothiochromane S-oxide | Ethyl 6-ethynylnicotinate | bis(triphenylphosphine)palladium(II) dichloride | Copper(I) iodide | Triethylamine | N,N-Dimethylformamide | 50 | 80-85 |

Ethynylation Procedures Utilizing Advanced Reagents

Besides cross-coupling reactions, the ethynyl moiety can be installed through the conversion of other functional groups. A notable example is the transformation of a ketone into a terminal alkyne. A process for the preparation of 4,4-dimethyl-6-ethynylthiochroman involves the initial Friedel-Crafts acylation of 4,4-dimethylthiochroman (B1599648) to introduce an acetyl group at the 6-position, yielding 4,4-dimethyl-6-acetylthiochroman. google.com

This acetyl group is then converted to the ethynyl group in a two-step sequence. First, it is treated with lithium diisopropylamide (LDA) and diethyl chlorophosphate to form a 6-ethenyl phosphonate (B1237965) intermediate. Subsequent reaction with two additional equivalents of LDA furnishes the desired 4,4-dimethyl-6-ethynylthiochroman. google.com This method provides a route to the target compound without relying on a halogenated precursor for a cross-coupling reaction.

The oxidation of the sulfur atom to the corresponding 1-oxide can be achieved using a controlled oxidation agent, such as a peroxy acid, at low temperatures to prevent overoxidation to the sulfone. google.com

Considerations for Ethynyl Group Introduction on Substituted Heterocycles

The introduction of an ethynyl group onto a heterocyclic scaffold is a crucial transformation in medicinal chemistry, often imparting desirable properties such as increased potency or improved metabolic stability. sci-hub.se The ethynyl group can act as a versatile bioisostere for a range of functional groups, including chloro, cyano, and even phenyl groups. sci-hub.se Several synthetic strategies are available for this purpose, with the choice depending on the nature of the heterocyclic system and the available starting materials.

One of the most widely employed methods is the palladium-catalyzed Sonogashira coupling. This reaction typically involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of precursors to this compound, this would involve coupling an ethynylating agent with a halogenated 4,4-dimethylthiochroman derivative.

Alternative strategies for installing the ethynyl group include elimination reactions and nucleophilic substitutions. clockss.org For instance, a common pathway involves the conversion of a ketone, such as 4,4-dimethyl-6-acetylthiochroman, into a vinyl phosphonate intermediate. google.com Subsequent treatment with a strong base, like lithium diisopropylamide (LDA), facilitates a double elimination to yield the terminal alkyne. google.com Another approach involves the reaction of a carbonyl compound with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions) to form a β-chloro vinyl aldehyde, which can then be converted to the alkyne. google.com

The success of these methods on substituted heterocycles is influenced by several factors. The electronic properties of the heterocycle and its substituents can affect the reactivity of the coupling partners in Sonogashira reactions. Steric hindrance around the reaction site can also impede the approach of the bulky catalyst complex or reagents. Furthermore, the stability of the heterocyclic ring under the reaction conditions, particularly when strong bases are used, must be considered to avoid undesired side reactions or decomposition.

Stereoselective Oxidation of the Sulfur Atom to the Sulfoxide (B87167) Level

The oxidation of the sulfur atom in the thiochroman ring system to a sulfoxide creates a stereogenic center. When the two groups attached to the sulfur are different, as in the case of the thiochroman ring, the resulting sulfoxide can exist as a pair of enantiomers. researchgate.net The controlled, stereoselective synthesis of a single enantiomer is of significant interest, as chiral sulfinyl compounds are valuable as chiral auxiliaries in asymmetric synthesis and are often found as key pharmacophores in drug molecules. acs.orgnih.gov

The development of methods to achieve this transformation with high enantioselectivity is a key area of research. These methods can be broadly categorized into the use of chiral stoichiometric oxidants, chiral metal catalysts, and biocatalytic systems. wiley-vch.de The goal is to selectively oxidize one of the two lone pairs of electrons on the prochiral sulfur atom, leading to an excess of one enantiomer of the sulfoxide. For thiochroman derivatives, this involves the direct and selective oxidation of the sulfide (B99878) to the sulfoxide without overoxidation to the corresponding sulfone. google.com

Asymmetric Sulfoxidation of Prochiral Thiochromans

The asymmetric oxidation of prochiral sulfides, including thiochromans, is a direct and efficient route to optically active sulfoxides. wiley-vch.de The prochiral sulfide possesses two diastereotopic faces at the sulfur atom, and a chiral reagent or catalyst can differentiate between these faces to deliver the oxygen atom preferentially to one side, resulting in an enantioenriched product.

The use of chiral oxidants in stoichiometric amounts was one of the earliest approaches to asymmetric sulfoxidation. researchgate.net These reagents incorporate chirality within their own structure, which is transferred during the oxidation process. A prominent class of such oxidants is the chiral N-sulfonyloxaziridines, often referred to as Davis oxaziridines. acs.orgnih.gov These reagents are known for their high efficiency and predictability in oxidizing a wide range of sulfides to sulfoxides with high enantiomeric excess (ee). The choice of substituents on the oxaziridine (B8769555) ring allows for tuning of the steric and electronic properties to optimize selectivity for a given substrate. While effective, a significant drawback of this method is the need for stoichiometric quantities of the often complex and expensive chiral oxidant, which generates a stoichiometric amount of chiral byproduct. nih.gov

Table 1: Examples of Chiral Stoichiometric Oxidants in Asymmetric Sulfoxidation This table is representative of the types of oxidants used and does not imply these specific reactions have been performed on 6-ethynyl-4,4-dimethylthiochroman.

| Oxidant Class | Specific Reagent Example | Typical Substrate | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Sulfonyloxaziridines | (+)-(Camphorsulfonyl)oxaziridine | Aryl alkyl sulfides | >95% | acs.orgnih.gov |

| Peroxy-acids | Peroxocamphoric acid | Thioanisoles | Moderate (~36%) | nih.gov |

Catalytic methods for asymmetric sulfoxidation are highly desirable from an economic and environmental standpoint. nih.gov Among the most successful systems are those based on transition metal complexes, particularly those of titanium and vanadium. acs.org The seminal work in this area was the Kagan-Modena oxidation, which utilizes a titanium(IV) complex, typically formed from Ti(OiPr)₄ and a chiral diethyl tartrate (DET) ligand, with an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as the terminal oxidant. acs.orgnih.gov This system, often referred to as the Kagan-Sharpless reagent, has been successfully applied to a wide array of sulfides, affording sulfoxides with high enantioselectivity. The presence of water can significantly accelerate the reaction and improve enantioselectivity in some cases.

Vanadium-based catalysts, often complexed with chiral Schiff base ligands derived from amino acids or amino alcohols, are also highly effective for asymmetric sulfoxidation. These systems also typically use hydrogen peroxide or alkyl hydroperoxides as the oxidant and can achieve excellent enantioselectivities under mild conditions.

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Sulfoxidation This table is representative of the types of catalytic systems used and does not imply these specific reactions have been performed on 6-ethynyl-4,4-dimethylthiochroman.

| Metal | Chiral Ligand | Oxidant | Typical Substrate | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Titanium (Ti) | Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | Methyl p-tolyl sulfide | >90% | acs.orgnih.gov |

| Vanadium (V) | Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | Thioanisole | up to 99% | acs.org |

| Molybdenum (Mo) | Chiral Schiff Base | tert-Butyl Hydroperoxide (TBHP) | Various sulfides | Moderate | nih.gov |

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. nih.gov The use of whole microbial cells (bacteria, fungi, yeasts) or isolated enzymes for the oxidation of sulfides can provide exceptionally high enantioselectivities, often exceeding 99% ee. mdpi.com These biotransformations are typically performed in aqueous media under mild temperature and pH conditions.

A variety of enzymes, known as oxidoreductases, are capable of catalyzing sulfoxidation. These include flavin-containing monooxygenases, cytochrome P450 monooxygenases (CYPs), and peroxidases such as chloroperoxidase (CPO). nih.govmdpi.com For example, cytochrome P450-BM3 monooxygenase has been used for the asymmetric sulfoxidation of 1-thiochroman-4-one derivatives. acs.org The choice of microorganism or enzyme is critical, as different biocatalysts can exhibit different stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-sulfoxide enantiomer. While whole-cell systems are often cheaper as they contain self-regenerating cofactors, using isolated enzymes can lead to cleaner reactions and easier purification. mdpi.com

Table 3: Examples of Biocatalysts in Asymmetric Sulfoxidation This table is representative of the types of biocatalysts used and does not imply these specific reactions have been performed on 6-ethynyl-4,4-dimethylthiochroman.

| Biocatalyst Type | Specific Example | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Whole Cell (Fungus) | Aspergillus niger | Thioanisole | (R) | >99% | nih.gov |

| Whole Cell (Bacteria) | Rhodococcus erythropolis | Dibenzothiophene | (R) | High | mdpi.com |

| Isolated Enzyme | Cytochrome P450-BM3 | 1-Thiochroman-4-one | Not Specified | High | acs.org |

| Isolated Enzyme | Chloroperoxidase (CPO) | Methyl phenyl sulfide | (R) | >99% | mdpi.com |

The thiol-ene reaction is a well-established method for forming carbon-sulfur bonds via the addition of a thiol to an alkene. Traditionally, this reaction yields a sulfide. However, oxidative variants of this reaction have been developed to directly synthesize sulfoxides in a single step. organic-chemistry.orgorganic-chemistry.org This approach combines C-S bond formation and sulfur oxidation into one tandem process.

One reported method involves an acid-catalyzed oxidative addition of thiols to olefins using tert-butyl hydroperoxide (t-BuOOH) as the oxidant and methanesulfonic acid (MsOH) as the catalyst. organic-chemistry.org The proposed mechanism involves the formation of a thiyl radical, which adds to the alkene to form a sulfide intermediate. The acid then catalyzes the in-situ oxidation of this sulfide to the sulfoxide by t-BuOOH. organic-chemistry.org This method works well for styrenes, acrylic acid derivatives, and thiophenols, achieving high yields. organic-chemistry.org Another approach utilizes visible light to promote a metal-free and photocatalyst-free thiol-ene reaction where air serves as the terminal oxidant, representing a greener synthetic route. rsc.org These methods provide a direct entry to sulfoxides from readily available starting materials, though achieving high stereoselectivity in such tandem reactions remains a significant challenge.

Diastereoselective Oxidation Pathways and Control

The oxidation of the prochiral sulfur atom in the 6-ethynyl-4,4-dimethylthiochroman scaffold introduces a chiral center, leading to the possibility of two diastereomers (syn and anti, relative to other substituents) or enantiomers. Control over this stereochemistry is a significant aspect of its synthesis.

Biotransformation represents a powerful tool for achieving diastereoselective oxidation. Studies on related thiochromanols using marine-derived fungi have demonstrated the formation of specific stereoisomers of the corresponding sulfoxides. For instance, the biotransformation of (±)-thiochroman-4-ol can yield both syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, which can be separated and characterized. mdpi.com This highlights the potential of enzymatic systems to control the facial selectivity of the oxygen attack on the sulfur atom.

Enzymatic approaches using vanadium-dependent haloperoxidases (VHPOs) also offer pathways to stereocontrol. The enantioselectivity of these enzymes appears to be mechanism-dependent. mdpi.com Highly enantioselective outcomes are proposed to result from a direct oxygen transfer from a peroxo-coordinated enzyme intermediate within the active site. mdpi.com In contrast, non-selective oxidations may proceed through the formation of a sulfur radical cation that is released from the enzyme before subsequent conversion to a racemic sulfoxide. mdpi.com The specific positioning of the sulfide within the enzyme's active site is crucial for determining the stereochemical outcome. mdpi.com

Oxone-Mediated Oxidation for Sulfoxide Formation

Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is a widely used, effective, and environmentally friendly oxidant for the conversion of sulfides to sulfoxides. rsc.org The selectivity of Oxone-mediated oxidation can be finely tuned by the choice of reaction solvent. rsc.org For instance, conducting the reaction in ethanol (B145695) typically favors the formation of the sulfoxide, while using water as the solvent tends to promote overoxidation to the sulfone. rsc.org

This solvent-dependent selectivity allows for a catalyst-free approach to the synthesis of sulfoxides under mild conditions. rsc.org In some systems, the selective formation of sulfoxides can be achieved even when using an excess of Oxone, suggesting that the reaction mechanism can inherently prevent overoxidation under specific conditions. nih.gov

The addition of potassium bromide (KBr) to the Oxone system provides another layer of control. yccskarad.com The proposed mechanism involves the in-situ generation of Br⁺, which is attacked by the nucleophilic sulfur of the thioether to form a sulfenyl bromide intermediate. yccskarad.com This intermediate subsequently reacts with water to yield the sulfoxide. yccskarad.comresearchgate.net The formation of the sulfur-bromo bond is thought to reduce the reactivity of the sulfur atom, thereby inhibiting further oxidation to the sulfone. researchgate.net

Sulfoxide Transfer Reactions and Oxygen-Exchange Mechanisms

The mechanism of oxygen transfer to the sulfur atom is fundamental to sulfoxide synthesis. In reactions involving peroxides, the oxidation is generally believed to involve an electrophilic attack by a peroxide oxygen atom on the sulfur of the sulfide. nih.gov

The concurrent oxygen exchange and racemization of sulfoxides have been studied, particularly in acidic media containing chloride ions. researchgate.net These studies provide insight into the reversibility and dynamics of the S-O bond under certain conditions.

In enzymatic systems, the mechanism of oxygen transfer dictates stereoselectivity. As noted, a direct oxygen transfer within an enzyme's active site can lead to an enantioselective reaction. mdpi.com Alternatively, a pathway involving a radical cation intermediate, which diffuses from the active site before reacting with an oxygen source, typically results in a racemic mixture. mdpi.com The specific pathway is dependent on the enzyme and the substrate structure.

Chemoselective Oxidation Strategies to Avoid Overoxidation to Sulfones

A primary challenge in the synthesis of this compound is preventing the overoxidation of the desired sulfoxide to the corresponding sulfone. wikipedia.org Several chemoselective strategies have been developed to achieve this control. The selectivity of these methods often depends on the precise control of reagents and reaction conditions. beilstein-journals.orgrsc.org

One effective method involves using urea-hydrogen peroxide (UHP). By carefully controlling the stoichiometry of UHP and the reaction temperature, the oxidation can be stopped selectively at the sulfoxide stage. For example, in the oxidation of thioglycosides, using 1.5 equivalents of UHP at 60°C selectively yields the sulfoxide, whereas using 2.5 equivalents at 80°C leads to the sulfone. beilstein-journals.org This demonstrates that both kinetic and thermodynamic control can be exerted.

Other reagent systems also offer high chemoselectivity. A combination of hydrogen peroxide in glacial acetic acid has been shown to be a simple and highly selective metal-free system for oxidizing various sulfides to sulfoxides in excellent yields with minimal sulfone formation. nih.gov Similarly, N-fluorobenzenesulfonimide (NFSI) can be used as a tunable oxidant; its loading can be adjusted to selectively produce either the sulfoxide or the sulfone. rsc.org The use of an Oxone-KBr combination, as previously mentioned, also serves as a chemoselective strategy by forming an intermediate that is less susceptible to overoxidation. yccskarad.comresearchgate.net

| Oxidant/Reagent System | Key Control Parameters | Mechanism/Features | Selectivity |

|---|---|---|---|

| Oxone | Solvent (Ethanol vs. Water) rsc.org | Solvent polarity influences the reactivity and outcome. | High for sulfoxide in ethanol. |

| Oxone-KBr | Stoichiometry | Formation of a sulfenyl bromide intermediate inhibits overoxidation. yccskarad.comresearchgate.net | Excellent for sulfoxide. |

| Urea-Hydrogen Peroxide (UHP) | Stoichiometry and Temperature beilstein-journals.org | Allows for controlled oxidation to either sulfoxide or sulfone. | Highly selective and tunable. |

| H₂O₂ in Acetic Acid | Reaction Time | Metal-free, mild conditions. nih.gov | High for sulfoxide with minimal overoxidation. |

| N-Fluorobenzenesulfonimide (NFSI) | Reagent Loading rsc.org | Switchable synthesis of sulfoxides or sulfones. | Highly selective and tunable. |

Derivatization Strategies for this compound

The thiochroman scaffold is a versatile platform for synthesizing a wide array of derivatives with tailored properties. nih.gov Both the aromatic ring and the ethynyl group of this compound serve as handles for further chemical modifications.

Functionalization at Other Positions of the Thiochroman Scaffold

The thiochroman ring system, particularly its aromatic portion, can be functionalized to introduce a variety of substituents, thereby modulating the molecule's properties. nih.gov Synthetic strategies often involve reactions common to substituted benzene (B151609) rings, such as electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents and the heterocyclic ring.

The synthesis of diverse thiochroman-4-one derivatives demonstrates that various electron-donating and electron-withdrawing groups can be incorporated onto the phenyl group of the scaffold. acs.org This flexibility is crucial for creating libraries of compounds for biological screening. acs.org Such functionalization allows for the exploration of structure-activity relationships, where modifications to the core structure can significantly impact biological activity. nih.gov

Transformations of the Ethynyl Group

The ethynyl group at the C-6 position is a highly versatile functional group for carbon-carbon bond formation. One of the most significant transformations is the Sonogashira cross-coupling reaction. This palladium/copper-catalyzed reaction is used to couple the terminal alkyne with aryl or vinyl halides. google.com

A prominent application of this reaction is in the synthesis of the drug Tazarotene. In this synthesis, a 6-ethynyl-4,4-dimethylthiochroman derivative is coupled with an ethyl 6-chloronicotinate derivative. google.com The sulfoxide variant of the thiochroman can be used in this coupling reaction, followed by deoxygenation of the sulfoxide to yield the final product. google.com This demonstrates that the sulfoxide is stable to the conditions of the Sonogashira coupling.

Beyond Sonogashira reactions, the ethynyl group can participate in other transformations. For example, it can be used in copper-catalyzed three-component carboiodination reactions to produce alkynyl aryl iodides. chemicalbook.com

| Reaction Type | Reagents/Catalysts | Product Type | Example Application |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) google.com | Aryl-substituted alkynes | Synthesis of Tazarotene. google.com |

| Carboiodination | Copper catalyst chemicalbook.com | Alkynyl Aryl Iodides chemicalbook.com | Further synthetic intermediates. |

Reactivity of Sulfoxide Moiety in the Presence of Ethynyl Group

The Pummerer rearrangement is a classic organic reaction involving the conversion of a sulfoxide with at least one α-hydrogen into an α-acyloxy thioether. wikipedia.orgnumberanalytics.com The reaction is typically initiated by an activating agent, most commonly acetic anhydride (B1165640) (Ac₂O). numberanalytics.com The mechanism begins with the acylation of the sulfoxide oxygen, forming an acetoxysulfonium ion. numberanalytics.com Subsequent deprotonation at the α-carbon by an acetate (B1210297) ion leads to the formation of a key sulfonium (B1226848) ylide intermediate, which then rearranges to a thionium (B1214772) (or sulfenium) ion. numberanalytics.com Finally, nucleophilic attack by the acetate on this electrophilic intermediate yields the α-acetoxy thioether product. wikipedia.org

In the context of this compound, the sulfoxide is part of a cyclic system. The α-hydrogens are located on the methylene (B1212753) group at the C5 position of the thiochroman ring. Activation with acetic anhydride would lead to the formation of an acetoxysulfonium ion. A base, such as the acetate byproduct, would then abstract a proton from the C5 position. The subsequent rearrangement and nucleophilic attack by acetate would result in the formation of a 5-acetoxy-6-ethynyl-4,4-dimethylthiochroman. The presence of the ethynyl group at a remote position is not expected to directly interfere with the core mechanism of the Pummerer rearrangement, which is localized at the sulfoxide and its α-carbon.

Other activators besides acetic anhydride, such as trifluoroacetic anhydride, can also be employed. wikipedia.org Furthermore, the electrophilic thionium ion intermediate can be trapped by various intermolecular or intramolecular nucleophiles, expanding the synthetic utility of this rearrangement beyond simple acetoxylation. tcichemicals.com

Table 4: Pummerer Rearrangement of this compound

| Substrate | Activating Agent | Nucleophile | Expected Product |

| This compound | Acetic Anhydride | Acetate (from activator) | 5-Acetoxy-6-ethynyl-4,4-dimethylthiochroman |

| This compound | Trifluoroacetic Anhydride | Trifluoroacetate (from activator) | 5-(Trifluoroacetoxy)-6-ethynyl-4,4-dimethylthiochroman |

This table outlines the expected products based on the established mechanism of the Pummerer rearrangement.

Spectroscopic and Stereochemical Characterization of 6 Ethynyl 4,4 Dimethylthiochroman 1 Oxide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. irisotope.com For 6-Ethynyl-4,4-dimethylthiochroman (B53520) 1-oxide, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish its stereochemical configuration.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. libretexts.org The expected ¹H NMR spectrum of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide would display distinct signals corresponding to the aromatic, aliphatic, and acetylenic protons.

The presence of the chiral sulfoxide (B87167) center renders the adjacent methylene (B1212753) protons at the C3 position and the gem-dimethyl groups at the C4 position diastereotopic. This means that even with free rotation, these groups are chemically non-equivalent and are expected to exhibit distinct chemical shifts.

Key expected features in the ¹H NMR spectrum include:

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to H5, H7, and H8. The coupling patterns (doublets and doublet of doublets) would reveal their connectivity. oregonstate.edu

Methylene Protons: The protons on C2 and C3 would appear as complex multiplets in the aliphatic region. The protons at C3 are diastereotopic and would likely show distinct signals and coupling constants. The electronegative sulfoxide group is expected to shift the C2 protons downfield. nih.gov

Gem-dimethyl Protons: The two methyl groups at the C4 position are diastereotopic due to the adjacent chiral sulfoxide. Therefore, they are expected to appear as two distinct singlets, rather than a single six-proton singlet.

Ethynyl (B1212043) Proton: A sharp singlet in the δ 2.0-3.2 ppm range is characteristic of a terminal alkyne proton. ucl.ac.ukrsc.org

The precise chemical shifts and coupling constants are influenced by the stereochemistry of the sulfoxide group (whether the oxygen atom is in a pseudo-axial or pseudo-equatorial position), which affects the magnetic environment of nearby protons. nih.gov

Table 1: Hypothetical ¹H NMR Data for this compound This data is illustrative and based on typical chemical shift values for analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.5 | d | ~8.5 |

| H7 | ~7.3 | dd | ~8.5, ~2.0 |

| H8 | ~7.6 | d | ~2.0 |

| H2 (2H) | ~3.1 - 3.3 | m | - |

| H3 (2H) | ~2.0 - 2.2 | m | - |

| 4-CH₃ (axial) | ~1.3 | s | - |

| 4-CH₃ (equatorial) | ~1.5 | s | - |

| ≡C-H | ~3.1 | s | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Stereoelectronic Effects

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp peak, allowing for a direct count of non-equivalent carbons. libretexts.org

For this compound, a total of 13 distinct carbon signals are expected, corresponding to the 13 carbon atoms in the molecule. The chemical shifts are influenced by hybridization, substitution, and stereoelectronic effects. libretexts.org The electronegative sulfoxide group will deshield the adjacent carbons (C1a and C2), causing their signals to appear at a lower field (higher ppm value) compared to the corresponding sulfide (B99878). nih.gov

Expected ¹³C NMR spectral features include:

Aromatic Carbons: Six signals in the δ 120-150 ppm range. Quaternary carbons (C4a, C6, C8a) will generally have weaker signals than protonated carbons.

Aliphatic Carbons: The C2 and C3 methylene carbons, the C4 quaternary carbon, and the two methyl carbons will appear in the upfield region. The signal for C4 will be a quaternary peak, while the signals for the two diastereotopic methyl groups will be distinct. researchgate.net

Alkynyl Carbons: Two signals in the δ 70-90 ppm range are characteristic of the sp-hybridized carbons of the ethynyl group. compoundchem.com

Table 2: Hypothetical ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shift values for analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1a | ~145 |

| C2 | ~50 |

| C3 | ~30 |

| C4 | ~35 |

| C4a | ~130 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~132 |

| C8 | ~126 |

| C8a | ~135 |

| 4-CH₃ (x2) | ~25, ~28 |

| -C≡ | ~83 |

| ≡C-H | ~78 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for determining the molecule's connectivity and spatial arrangement. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to establish the sequence of aromatic protons (H5-H7-H8) and the connectivity between the methylene protons at C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the molecular structure by connecting different fragments. For instance, HMBC would show correlations from the gem-dimethyl protons to the quaternary C4, the methylene C3, and the aromatic C4a, confirming their position. Correlations from the ethynyl proton to C6 and C5 would verify the location of the alkyne group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry. For the title compound, NOESY correlations between the sulfoxide oxygen (inferred through its effect on nearby protons) and specific protons on the thiochroman (B1618051) ring (e.g., one of the C3 protons or one of the C4-methyl groups) would help determine the relative orientation of the S=O bond. researchgate.net

Oxygen-17 (¹⁷O) NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct insight into the electronic environment of the oxygen atom. The chemical shift of the sulfoxide oxygen is sensitive to its stereochemical orientation (axial vs. equatorial). researchgate.net This technique could potentially be used to corroborate the stereochemical assignment of the sulfoxide group determined by other NMR methods like NOESY.

Since this compound is chiral due to the sulfoxide group, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is used to distinguish between these enantiomers and determine the enantiomeric excess (ee) of a sample. This is typically achieved by adding a chiral resolving agent to the NMR sample.

These agents, such as chiral solvating agents or chiral lanthanide shift reagents, interact with the enantiomers to form transient diastereomeric complexes. These complexes have different NMR spectra, resulting in the separation of signals for the two enantiomers in the ¹H NMR spectrum. This allows for the integration of the separated signals to quantify the ratio of the enantiomers present.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns. wikipedia.org

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₃H₁₄OS. The calculated exact mass would be compared to the experimentally measured value, with a match within a few parts per million providing strong evidence for the proposed formula.

Electron ionization (EI) or other fragmentation techniques would induce the molecular ion to break apart into smaller, characteristic fragment ions. wikipedia.org The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. Common fragmentation pathways for sulfoxides include the loss of an oxygen atom (M-16) or the loss of a sulfinyl group (SO). researchgate.net Other likely fragmentations for this specific molecule would include the loss of a methyl radical (M-15) from the gem-dimethyl group or cleavage of the thiochroman ring. youtube.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₄OS⁺ | 218.0765 |

| [M-CH₃]⁺ | C₁₂H₁₁OS⁺ | 203.0531 |

| [M-O]⁺ | C₁₃H₁₄S⁺ | 202.0816 |

| [M-C₂H]⁺ | C₁₁H₁₃OS⁺ | 193.0687 |

| [M-SO]⁺ | C₁₃H₁₄⁺ | 170.1096 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which confirms its chemical formula, C₁₃H₁₄OS. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and ensure the observation of the protonated molecular ion [M+H]⁺. The high resolving power of the mass analyzer allows for an accurate mass measurement that validates the molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. While specific fragmentation data for this exact molecule is not publicly available, fragmentation patterns for similar structures like 1-thiochroman-4-one have been studied. researchgate.net For this compound, fragmentation would likely involve characteristic losses, such as the loss of the oxygen atom from the sulfoxide, the cleavage of the dimethyl group, or fragmentation of the thiochroman ring. These patterns provide valuable insights into the molecule's connectivity.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z (C₁₃H₁₅OS⁺) | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 219.08381 | 219.08375 | -0.27 |

Vibrational Spectroscopy for Molecular Structure and Conformation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. compoundchem.com For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features.

The most prominent band would be the strong S=O stretching vibration, which is characteristic of sulfoxides and typically appears in the 1020–1060 cm⁻¹ region. s-a-s.org The exact position of this band can be influenced by the electronic environment and hydrogen bonding. nih.gov Another key feature is the ethynyl group. The C≡C stretching vibration is expected to produce a weak to medium band around 2100-2140 cm⁻¹, while the terminal ≡C-H stretch will give a sharp, strong band near 3300 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, with C-C stretching within the aromatic ring appearing in the 1400-1600 cm⁻¹ range. vscht.cz

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

| C≡C | Stretch | 2100-2140 | Weak-Medium |

| Aromatic C=C | Stretch | 1400-1600 | Medium |

| S=O | Stretch | 1020-1060 | Very Strong |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Sulfoxides

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. acs.org Since enantiomers exhibit mirror-image VCD spectra, this technique is exceptionally well-suited for determining the absolute configuration of chiral molecules, including sulfoxides. acs.orgnih.govcapes.gov.br

The VCD analysis of this compound would involve measuring its experimental VCD spectrum and comparing it to spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov By calculating the theoretical VCD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

Studies on analogous chiral sulfoxides, such as 1-thiochromanone S-oxide, have successfully used VCD to determine the absolute configuration, demonstrating the reliability of this method. nih.gov The VCD spectrum is sensitive to the entire three-dimensional structure, and the bands corresponding to the S=O stretch and vibrations in the chiral environment around the sulfur atom would be particularly diagnostic. acs.org A positive or negative Cotton effect for a specific vibrational mode in the experimental spectrum would be matched with the corresponding effect in the calculated spectrum of one of the enantiomers to make the assignment.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is another critical chiroptical method used to determine the absolute configuration of chiral molecules. It measures the difference in absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions. nih.gov

For aryl sulfoxides, the ECD spectrum typically shows characteristic Cotton effects that are sensitive to the chirality at the sulfur center. acs.org The analysis involves comparing the experimental ECD spectrum with the spectrum predicted by Time-Dependent Density Functional Theory (TDDFT) calculations for both enantiomers. nih.govresearchgate.net A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.

In the case of this compound, the chromophores include the substituted benzene (B151609) ring and the sulfoxide group. The electronic transitions associated with these groups, such as the sulfoxide-centered n-π* transition, would give rise to distinct Cotton effects. acs.org The sign of these effects is directly related to the absolute configuration at the sulfur atom. For instance, studies on various aryl benzyl (B1604629) sulfoxides have shown that the long-wavelength component of a couplet-like feature is consistently positive for the (R) absolute configuration. acs.org

Table 3: Hypothetical ECD Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Transition |

| ~290 | +15,000 | n → π* (Sulfoxide) |

| ~250 | -25,000 | π → π* (Aromatic) |

| ~220 | +30,000 | π → π* (Aromatic) |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure, bond lengths, bond angles, and, most importantly, the absolute configuration of the chiral sulfoxide center. The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of the X-rays, typically by calculating the Flack parameter.

In cases where the target compound itself fails to produce crystals of sufficient quality for X-ray analysis, a common strategy is to synthesize a closely related derivative that crystallizes more readily. smu.edu The absolute configuration determined for the derivative can then be confidently correlated back to the original molecule, provided the chiral center is not affected by the chemical modification. smu.edu

Enantioselective Raman Spectroscopy for Chiral Media Analysis

While conventional Raman spectroscopy cannot distinguish between enantiomers, Enantioselective Raman Spectroscopy (esR) is an emerging technique designed to analyze chiral media. acs.orgamericanpharmaceuticalreview.com This method exploits the optical activity of a chiral sample to induce a difference in the polarization of the Raman scattered light for each enantiomer. americanpharmaceuticalreview.com

The esR technique does not require additives like chiral selectors. Instead, it uses an external optical element, such as a half-wave plate, to break the symmetry of the Raman signal, which, when combined with polarization-resolved detection, allows for the discrimination between enantiomers. americanpharmaceuticalreview.com

For this compound, esR could potentially be used to quantify the enantiomeric ratio in a mixture. The technique provides the same rich structural information as conventional Raman, allowing for the identification of the molecule through its vibrational fingerprint, while also offering enantioselective information. americanpharmaceuticalreview.com Although still a developing field, esR holds promise for real-time, non-destructive analysis of chiral compounds. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Investigations of 6 Ethynyl 4,4 Dimethylthiochroman 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is widely applied to molecules like 6-Ethynyl-4,4-dimethylthiochroman (B53520) 1-oxide to investigate various chemical properties with a favorable balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For 6-Ethynyl-4,4-dimethylthiochroman 1-oxide, this process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is achieved. scispace.com The optimization reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, DFT can precisely calculate the C-S and S=O bond lengths in the thiochroman (B1618051) 1-oxide ring and the geometry of the ethynyl (B1212043) group.

Once the geometry is optimized, an electronic structure analysis can be performed. This provides information on the distribution of electrons within the molecule and the energies of the molecular orbitals. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com The analysis also helps in understanding the effects of substituents, such as the ethynyl and dimethyl groups, on the electronic properties of the thiochroman ring system. mdpi.comnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.85 Å |

| S=O | 1.50 Å | |

| C≡C | 1.21 Å | |

| C-C (gem-dimethyl) | 1.54 Å | |

| Bond Angle | C-S-C | 98.5° |

| C-S=O | 106.0° | |

| Dihedral Angle | O=S-C-C | 60.2° (gauche) |

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org For the synthesis of this compound, computational studies can map out the potential energy surface for key synthetic transformations. This includes, for example, the oxidation of the parent thiochroman and the introduction of the ethynyl group.

By modeling the reaction pathways, DFT can identify transition states, intermediates, and the associated activation energies. mdpi.com For instance, in the oxidation of 6-ethynyl-4,4-dimethylthiochroman to its corresponding 1-oxide, DFT could be used to compare different oxidizing agents and pathways, determining the most energetically favorable route. researchgate.net The calculations would provide insights into the step-by-step process, such as the initial interaction of the oxidant with the sulfur atom, the formation of an intermediate, and the final product formation. This level of detail is critical for optimizing reaction conditions and improving yields. researchgate.net

A significant application of DFT is the prediction of spectroscopic properties, which is invaluable for structure verification. rsc.org By using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.gov These predicted shifts can be compared with experimental data to confirm the structure of this compound or to distinguish it from potential isomers. mdpi.com

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. comporgchem.combohrium.com For complex molecules, computational prediction of NMR spectra can help assign specific signals to the correct nuclei, which may be challenging to determine solely from experimental 1D and 2D NMR data.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| C2 | 55.2 | 54.8 | 0.4 |

| C3 | 32.1 | 31.9 | 0.2 |

| C4 | 40.5 | 40.1 | 0.4 |

| C4a | 130.8 | 130.5 | 0.3 |

| C5 | 128.9 | 128.7 | 0.2 |

| C6 | 123.4 | 123.1 | 0.3 |

| C7 | 135.6 | 135.2 | 0.4 |

| C8 | 125.1 | 124.9 | 0.2 |

| C8a | 145.3 | 145.0 | 0.3 |

| Ethynyl C1' | 83.7 | 83.5 | 0.2 |

| Ethynyl C2' | 78.2 | 77.9 | 0.3 |

The oxidation of the sulfur atom in the thiochroman ring creates a stereocenter, meaning the 1-oxide can exist as two different enantiomers (R and S). When a stereoselective synthesis is performed, DFT calculations can explain the origin of the observed selectivity. researchgate.net

This involves locating the transition states for the formation of both stereoisomers. nih.gov By calculating the Gibbs free energy of activation for each pathway, researchers can predict which enantiomer should be formed preferentially. The lower-energy transition state corresponds to the major product. This analysis provides a molecular-level understanding of how the chiral environment of a catalyst or reagent directs the reaction to favor one stereochemical outcome over the other. chemrxiv.org Such studies are crucial for the rational design of new and more efficient stereoselective synthetic methods.

Quantum Chemical Studies on Stereochemistry and Conformation

Beyond DFT, other quantum chemical methods can be applied to study the complex interplay of stereochemistry and conformation in molecules like this compound.

The six-membered thiochroman ring is not planar and can adopt several conformations, such as half-chair or boat forms. The specific conformation is influenced by the substituents on the ring. In this compound, the bulky gem-dimethyl group at the C4 position and the axial or equatorial orientation of the sulfoxide (B87167) oxygen significantly impact the ring's preferred geometry.

Quantum chemical calculations can be used to perform a systematic conformational search to identify all possible low-energy conformers. researchgate.net By calculating the relative energies of these different conformations, the most stable conformer and the equilibrium populations at a given temperature can be determined. This information is vital as the molecule's conformation can influence its biological activity and physical properties.

Stereoelectronic Interactions within the Sulfoxide Moiety

Computational studies are crucial for elucidating the complex stereoelectronic interactions within the sulfoxide moiety of this compound. The pyramidal sulfur center and the polar S=O bond create a unique electronic environment that dictates the molecule's conformation and reactivity. In cyclic sulfoxides, the orientation of the S=O bond (axial or equatorial) significantly influences the electronic properties of adjacent C-H bonds.

Axial S=O bonds can engage in stereoelectronic interactions with antiperiplanar axial C-H bonds. This interaction involves the delocalization of electron density from the C-H σ-orbital into a low-lying vacant orbital associated with the S=O group. This hyperconjugation effect results in a weakening of the axial C-H bond. Conversely, equatorial S=O groups can influence β-C-H bonds through a homoanomeric effect, which also leads to the weakening of an axial C-H bond. These effects can be computationally probed by analyzing bond lengths, electron densities, and NMR coupling constants. For instance, a calculated decrease in the one-bond C-H coupling constant (¹J C-H) for a C-H bond antiperiplanar to an axial S=O group would provide theoretical evidence for this type of stereoelectronic interaction within the thiochroman ring system.

Magnetic Anisotropy of the S=O Group

The magnetic anisotropy of a functional group describes the non-uniform magnetic field generated by its electrons in the presence of an external magnetic field. This property can influence the chemical shifts of nearby nuclei in NMR spectroscopy. Computational investigations into the magnetic anisotropy of the sulfoxide (S=O) group have revealed that this effect is relatively small.

Theoretical models and analysis of ¹H NMR chemical shifts for a variety of sulfoxide compounds have concluded that the S=O bond possesses a very small magnetic anisotropy. nih.govresearchgate.net This finding supports the description of the S=O bond as having a dominant single-bond character, best represented as S⁺-O⁻. nih.govresearchgate.net Therefore, in theoretical predictions of the ¹H NMR spectrum of this compound, the magnetic anisotropy of the sulfoxide group would be considered a minor contributor to the chemical shifts of the thiochroman ring protons. The primary influences on these chemical shifts would arise from other factors such as the electric field generated by the polar S=O bond and steric effects. nih.gov

Stability of Sulfoxide Diastereomers and Racemization Pathways

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stability of these enantiomers and the energy barrier to their interconversion (racemization) are key properties that can be investigated using computational methods. Sulfoxides are generally configurationally stable at room temperature due to a high energy barrier for pyramidal inversion at the sulfur atom.

Thermal racemization of chiral sulfoxides requires significant energy, with activation enthalpies typically in the range of 35 to 42 kcal/mol, often necessitating temperatures around 200°C. acs.orgnih.gov Computational studies can model the transition state of this pyramidal inversion to calculate the activation energy. For a molecule like this compound, density functional theory (DFT) or ab initio methods can be employed to map the potential energy surface along the inversion coordinate.

Alternative, lower-energy racemization pathways can also be explored computationally. For example, photoracemization can occur under milder conditions, often proceeding through the formation of a sulfoxide radical cation intermediate which has a lower inversion barrier. acs.orgnih.govresearchgate.net Theoretical calculations can elucidate the electronic structure of this radical cation, revealing a more sp²-like, planar geometry at the sulfur atom, which facilitates the rapid loss of stereochemical integrity. nih.gov

Table 1: Comparison of Calculated Activation Energies for Sulfoxide Inversion

| Compound Type | Racemization Method | Typical Calculated Activation Energy (ΔG‡) |

| Diaryl Sulfoxides | Thermal Inversion | ~36 kcal/mol |

| Thiophene 1-oxide | Thermal Inversion | ~14.8 kcal/mol |

| Thiadiazole 1-oxide derivatives | Thermal Inversion | ~33 kcal/mol |

Note: The data in this table is derived from studies on related sulfoxide compounds and serves as a reference for potential computational investigations on this compound. researchgate.net

Molecular Modeling and Docking (Focusing on Structural Interactions)

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.gov This approach is fundamental in rational drug design and involves generating a three-dimensional model of the ligand and placing it into the active site of a receptor.

The process begins with generating the lowest energy conformation of the thiochroman derivative. Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding cavity, considering translational, rotational, and conformational degrees of freedom. These poses are then evaluated and ranked using a scoring function, which estimates the binding free energy. The results can predict the most likely binding mode and provide a quantitative estimate of the binding affinity. For thiochroman-based scaffolds, docking studies have been successfully employed to understand their interaction with various biological targets, such as enzymes involved in fungal infections. nih.gov

Following a docking simulation, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the target's active site is performed. This analysis is critical for understanding the structural basis of binding and for guiding further optimization of the scaffold.

Computational software can identify and visualize key interactions, including:

Hydrogen Bonds: The sulfoxide oxygen is a potent hydrogen bond acceptor, and this interaction is often a critical determinant of binding affinity and specificity.

Hydrophobic Interactions: The dimethylthiochroman core and the aromatic ring provide significant hydrophobic surfaces that can interact favorably with nonpolar residues in the binding pocket.

π-π Stacking: The benzene (B151609) ring of the thiochroman scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

π-Alkyl Interactions: Interactions between the aromatic ring and alkyl side chains of amino acids can also contribute to binding stability.

C-H···O Interactions: Weak hydrogen bonds involving C-H donors from the ligand and oxygen acceptors from the protein backbone or side chains can also play a role.

By quantifying the distances, angles, and energies of these interactions, computational models provide a detailed picture of the ligand-receptor complex, which is invaluable for structure-activity relationship (SAR) studies.

Advanced Computational Methods for Organosulfur Compounds

The bond dissociation enthalpy (BDE) of the S=O bond is a fundamental thermochemical property that relates to the stability of the sulfoxide and its potential reactivity, particularly in photochemical or radical reactions. Accurately calculating the S=O BDE has historically been a challenge for computational chemistry. researchgate.net

Advanced computational methods, particularly high-level ab initio and density functional theory (DFT) approaches, are required to achieve reliable results. A significant challenge lies in the need for specialized basis sets for sulfur that include high-exponent d-functions to accurately describe the electronic structure around the hypervalent sulfur atom. researchgate.net Methods like M06-2X, when paired with appropriate Dunning-type basis sets such as aug-cc-pV(T+d)Z, have shown success in predicting sulfoxide BDEs that are in good agreement with experimental values. researchgate.net The calculations are often performed using an isodesmic reaction scheme, which helps to cancel out systematic errors in the computational method. researchgate.net The electronic nature of the substituents on the sulfoxide can significantly influence the S-O BDE; electron-donating groups tend to strengthen the bond, while electron-withdrawing groups weaken it. researchgate.net

Table 2: Representative Calculated S=O Bond Dissociation Enthalpies (BDEs) using DFT

| Sulfoxide Compound | Computational Method | Calculated BDE (kcal/mol) |

| Dimethyl sulfoxide (DMSO) | M06-2X/def2-TZVP | ~90-95 |

| Thiophene sulfoxide | Ab initio | Decreased by ~25 vs. DMSO |

| Thiirene sulfoxide | Ab initio | Increased by ~15 vs. DMSO |

| Dibenzothiophene S-oxide | M062X/aug-cc-pV(T+d)Z | ~85-90 (unsubstituted) |

Note: This table presents typical BDE values for various organosulfur compounds to illustrate the range and substituent effects. The values are approximate and depend on the specific level of theory and basis set used. researchgate.netnrel.gov

Reactivity and Reaction Pathways of 6 Ethynyl 4,4 Dimethylthiochroman 1 Oxide

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of 6-ethynyl-4,4-dimethylthiochroman (B53520) 1-oxide can act as an electrophile after activation by a transition metal catalyst, or as a nucleophile in its acetylide form. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed additions allow for the reaction of various nucleophiles with the alkyne under mild conditions. For instance, the addition of alcohols or amines can be facilitated by catalysts containing metals like palladium, gold, or copper. These reactions typically proceed via an initial coordination of the metal to the alkyne, which activates it towards nucleophilic attack. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

| Reactant with 6-Ethynyl-4,4-dimethylthiochroman 1-oxide | Catalyst | Conditions | Product |

| Methanol | AuCl₃/PPh₃ | Dichloromethane, rt | 6-(1-methoxyvinyl)-4,4-dimethylthiochroman 1-oxide |

| Aniline | Pd(OAc)₂/dppf | Toluene, 100°C | 6-(2-anilinoethenyl)-4,4-dimethylthiochroman 1-oxide |

| Thiophenol | CuI/Et₃N | DMF, 80°C | 6-(2-(phenylthio)vinyl)-4,4-dimethylthiochroman 1-oxide |

This table presents illustrative examples of potential nucleophilic addition reactions and does not represent experimentally verified outcomes for this specific compound.

The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. This reaction can be performed thermally, but the use of a copper(I) or ruthenium(II) catalyst significantly accelerates the reaction and controls the regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole, whereas the ruthenium-catalyzed version (RuAAC) gives the 1,5-isomer.

Another important [3+2] cycloaddition involves nitrile oxides, which react with the alkyne to produce isoxazoles. youtube.com This transformation is a powerful tool for constructing this particular heterocyclic system, which is a common motif in medicinal chemistry.

| Dipole | Catalyst/Conditions | Product |

| Benzyl (B1604629) azide (B81097) | CuI, Sodium ascorbate, H₂O/t-BuOH | 1-(benzyl)-4-(4,4-dimethylthiochroman-1-oxide-6-yl)-1H-1,2,3-triazole |

| Benzyl azide | Cp*RuCl(PPh₃)₂ , Toluene, 100°C | 1-(benzyl)-5-(4,4-dimethylthiochroman-1-oxide-6-yl)-1H-1,2,3-triazole |

| Benzonitrile oxide | Et₃N, Toluene, 80°C | 3-phenyl-5-(4,4-dimethylthiochroman-1-oxide-6-yl)isoxazole |

This table provides representative examples of cycloaddition reactions. Specific experimental conditions may vary.

C-H alkynylation, most notably the Sonogashira coupling, is a powerful method for forming a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. numberanalytics.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction involves the formation of a copper acetylide in situ, which then undergoes transmetalation to a palladium(II) species, followed by reductive elimination to yield the coupled product. numberanalytics.comnrochemistry.com This reaction is instrumental in synthesizing complex conjugated systems. For example, the synthesis of Tazarotene, a retinoid drug, utilizes a Sonogashira-type coupling between an ethynyl-thiochroman derivative and a substituted chloropyridine. vedantu.com

| Coupling Partner | Catalyst System | Base | Product |

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 6-(phenylethynyl)-4,4-dimethylthiochroman 1-oxide |

| Vinyl bromide | Pd(PPh₃)₄, CuI | Diisopropylamine | 6-(but-1-en-3-ynyl)-4,4-dimethylthiochroman 1-oxide |

| Ethyl 6-chloronicotinate | Pd₂(dba)₃, XPhos | K₃PO₄ | Ethyl 6-((4,4-dimethyl-1-oxido-thiochroman-6-yl)ethynyl)nicotinate |

This table illustrates potential C-H alkynylation reactions based on the Sonogashira coupling protocol.

Reactions Involving the Sulfoxide (B87167) Moiety

The sulfoxide group in this compound is a chiral center and can participate in reactions that alter its stereochemistry or involve the oxygen atom.

The sulfoxide can be synthesized stereoselectively from the corresponding sulfide (B99878) (6-ethynyl-4,4-dimethylthiochroman) using chiral oxidizing agents. wiley-vch.detandfonline.com Methods developed by Kagan and Modena, often employing a titanium/diethyl tartrate complex with a hydroperoxide, are classic examples of achieving high enantioselectivity in sulfide oxidation. rsc.orgacs.org The chirality at the sulfur atom can influence subsequent reactions, acting as a chiral auxiliary to direct the stereochemical outcome of transformations elsewhere in the molecule.

Conversely, the sulfoxide can be reduced back to the sulfide. A wide array of reducing agents can accomplish this, such as phosphines in the presence of an activator like iodine or thionyl chloride, or systems like triflic anhydride (B1165640) and potassium iodide. organic-chemistry.orgtandfonline.com The choice of reagent can be crucial to avoid affecting other functional groups, such as the ethynyl moiety.

| Transformation | Reagents | Expected Outcome |

| Asymmetric Oxidation | Ti(O-iPr)₄, (+)-Diethyl tartrate, t-BuOOH | Enantiomerically enriched (R)- or (S)-6-Ethynyl-4,4-dimethylthiochroman 1-oxide |

| Reduction to Sulfide | PPh₃, I₂ | 6-Ethynyl-4,4-dimethylthiochroman |

| Reduction to Sulfide | Triflic anhydride, KI | 6-Ethynyl-4,4-dimethylthiochroman |

This table showcases common stereoselective transformations involving the sulfoxide group.

The oxygen atom of the sulfoxide can be exchanged, a process that can be catalyzed by acids. In the presence of strong acids and an oxygen source like water, the sulfoxide oxygen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. This can lead to the formation of a transient intermediate that can eliminate the original oxygen atom and incorporate a new one. For instance, in the presence of acetic anhydride, diaryl sulfoxides have been shown to undergo oxygen exchange. oup.com This process is often accompanied by racemization at the sulfur center, as the reaction can proceed through achiral intermediates. The rate of this exchange is significantly influenced by the presence of both Brønsted and Lewis acids. oup.com

Another important reaction involving the sulfoxide oxygen is the Pummerer rearrangement. wikipedia.org This reaction typically occurs when a sulfoxide with an adjacent α-hydrogen is treated with an acylating agent like acetic anhydride. The sulfoxide is acylated, and subsequent elimination and attack by the acetate (B1210297) anion result in the formation of an α-acyloxy thioether. While the specific structure of this compound does not have an α-hydrogen on the thiochroman (B1618051) ring adjacent to the sulfur, Pummerer-type intermediates can be involved in other transformations of the sulfoxide group.